molecular formula C11H15FN2O B1489893 2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine CAS No. 1779838-50-4

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine

Cat. No.: B1489893
CAS No.: 1779838-50-4
M. Wt: 210.25 g/mol
InChI Key: HBXNKBPNZPFHGM-UHFFFAOYSA-N
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Description

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H15FN2O and its molecular weight is 210.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-10-1-2-11-9(7-10)8-14(4-3-13)5-6-15-11/h1-2,7H,3-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXNKBPNZPFHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1CCN)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects and leading to anticonvulsant activity. Additionally, this compound may interact with enzymes involved in neurotransmitter metabolism, thereby influencing neurotransmitter levels and neuronal activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving GABAergic transmission. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. In neuronal cells, this compound can reduce excitability and prevent excessive neuronal firing, which is beneficial in conditions like epilepsy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory action and reducing neuronal excitability. This binding interaction is crucial for its anticonvulsant properties. Additionally, the compound may inhibit enzymes involved in neurotransmitter degradation, leading to increased levels of inhibitory neurotransmitters in the synaptic cleft.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant activity without notable adverse effects. At higher doses, some toxic effects, such as sedation and motor impairment, have been observed. These findings highlight the importance of dosage optimization for therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its distribution to target sites. Its localization and accumulation within specific tissues are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is primarily localized in the neuronal cell membrane, where it interacts with GABA receptors. This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its site of action. The subcellular distribution of the compound influences its pharmacological effects and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.